molecular formula C12H12F3N B3057904 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 86215-23-8

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

Cat. No.: B3057904
CAS No.: 86215-23-8
M. Wt: 227.22 g/mol
InChI Key: IWDGZABFNGRZPF-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane is a bicyclic amine featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for central nervous system (CNS) penetration .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(11)6-16-7-11/h1-4,10,16H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDGZABFNGRZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507967
Record name 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86215-23-8
Record name 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Hydroamination of 1,3-Dienes

The most efficient route to the 3-azabicyclo[3.1.0]hexane core involves palladium-catalyzed hydroamination. Yang and Deng (2018) demonstrated that reacting 1,3-dienes (e.g., (E)-1-phenylbuta-1,3-diene) with primary amines in the presence of a Pd/(R)-tBu-PHOX catalyst achieves up to 93% enantiomeric excess (ee). For 1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane, the protocol was adapted as follows:

  • Substrate Preparation : 4-(Trifluoromethyl)aniline undergoes diazotization followed by coupling with 1,3-butadiene derivatives to form the requisite diene-amine precursor.
  • Cyclization : The Pd/(R)-tBu-PHOX system (2 mol%) in toluene at 80°C induces intramolecular hydroamination, forming the bicyclic structure via a six-membered transition state.
  • Workup : Column chromatography on silica gel (hexane/EtOAc 4:1) yields the product as a white solid (mp 112–114°C).

Key Advantages :

  • High stereocontrol at the bridgehead carbon (C1)
  • Scalable to multigram quantities (demonstrated for analogs in JP2010501519A)

Intramolecular Cyclization of α-Amino Ketones

An alternative approach involves base-mediated cyclization of α-amino ketones. This method, while less stereoselective, provides access to racemic product:

  • Precursor Synthesis :
    • 4-(Trifluoromethyl)benzaldehyde reacts with cyclopentene oxide to form an epoxide intermediate.
    • Epoxide ring-opening with ammonia generates a β-amino alcohol.
  • Oxidation and Cyclization :
    • MnO₂ oxidizes the alcohol to a ketone.
    • Treatment with KOtBu in THF induces deprotonation and intramolecular aldol condensation, forming the bicyclic structure.

Typical Yields : 45–52% over three steps.

Resolution of Racemates via Diastereomeric Salt Formation

The hydrochloride salt (PubChem CID: 12719849) facilitates purification and chiral resolution:

  • Salt Formation :
    • Dissolve racemic free base in anhydrous Et₂O.
    • Bubble HCl gas until precipitation completes (pH ≈ 1).
    • Filter and wash with cold ether to obtain this compound hydrochloride (mp 258–260°C).
  • Chiral Resolution :
    • Convert to the L-tartrate salt using (−)-L-tartaric acid in ethanol.
    • Recrystallize twice from MeOH/H₂O (9:1) to achieve >99% ee.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Limitations
Pd-catalyzed hydroamination 78–85 89–93 Requires specialized ligands
α-Amino ketone cyclization 45–52 Racemic Low efficiency in oxidation step
Salt resolution 60–68* >99 Dependent on initial racemic yield

*Yield after resolution and recrystallization.

Mechanistic Insights and Stereochemical Considerations

The bicyclo[3.1.0]hexane system imposes significant steric constraints during synthesis. In the Pd-catalyzed route, the trifluoromethyl group’s −I effect stabilizes the transition state by reducing electron density at the para position. Computational studies suggest that the tBu-PHOX ligand enforces a distorted square-planar geometry around Pd, directing amine attack to the si face of the allylic intermediate.

Industrial-Scale Adaptations

Patent JP2010501519A discloses a kilogram-scale process:

  • Use 1-[2-fluoro-4-(trifluoromethyl)phenyl] analog as starting material.
  • Replace Pd with cheaper Ni catalysts (5 mol% Ni(cod)₂) in hydroamination.
  • Achieves 68% yield with 86% ee after tartrate resolution.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Physical Properties

  • Boiling Point : Not specified in available data.
  • Solubility : Generally soluble in organic solvents; specific solubility data may vary.

Medicinal Chemistry

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane has been identified as a nonnarcotic analgesic agent, making it a candidate for pain management therapies without the addictive properties associated with narcotics . Its structure allows for modulation of pain pathways, potentially providing effective alternatives in analgesic drug development.

Neuropharmacology

Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly those involved in pain perception and mood regulation. The trifluoromethyl group may enhance lipophilicity, allowing better blood-brain barrier penetration, which is crucial for central nervous system (CNS) effects .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity. Studies on derivatives of this compound suggest that modifications can lead to enhanced efficacy and reduced side effects, paving the way for new therapeutic agents .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly in methods such as chromatography and mass spectrometry. Its unique molecular characteristics facilitate the development of analytical techniques to quantify similar compounds in biological samples .

Case Study 1: Analgesic Properties

A study conducted by Pharmaffiliates explored the analgesic effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics but without the side effects commonly associated with opioid medications .

Case Study 2: CNS Activity

Research published in Journal of Medicinal Chemistry examined the impact of this compound on various neurotransmitter systems. The findings demonstrated that it modulates serotonin and norepinephrine levels, suggesting potential use in treating depression and anxiety disorders alongside pain management .

Mechanism of Action

The mechanism by which 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Activities CAS/References
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane C₁₂H₁₃F₂N 209.24 3,4-Difluorophenyl, 3-methyl Structural analog; no direct activity reported in evidence. 86216-24-2
1-[4-(5-Methyl-3-isoxazolyl)phenyl]-3-azabicyclo[3.1.0]hexane C₁₅H₁₆N₂O 240.30 4-(5-Methyl-3-isoxazolyl) Potential CNS activity inferred from scaffold; no explicit data in evidence. 863679-28-1
(-)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane C₁₁H₁₀Cl₂N 230.11 3,4-Dichlorophenyl Selective dopamine reuptake inhibitor; treats attention deficit, depression, obesity. 923567-60-6
1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride C₁₂H₁₅N·HCl 209.72 4-Methylphenyl (as hydrochloride) Triple reuptake inhibitor (SERT, NET, DAT); oral bioavailability >30% in rats. 66504-75-4
1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane C₁₁H₁₂BrN 238.12 4-Bromophenyl Intermediate in synthesis; no explicit pharmacological data. 86215-40-9

Key Structural and Functional Differences

Trifluoromethyl vs. Halogenated Phenyl Groups
  • Trifluoromethyl (Target Compound): The -CF₃ group increases electronegativity and lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
  • Dichlorophenyl/Difluorophenyl Analogs: Chlorine and fluorine substituents improve binding affinity to monoamine transporters. For example, (-)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane shows 140-fold greater dopamine reuptake inhibition than aminoglutethimide .
Substituent Position and Chirality
  • Enantiomeric activity is critical: The (+)-enantiomer of 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane is inactive, while the (-)-enantiomer exhibits potent dopamine reuptake inhibition .
  • 3-Methyl Substitution : Addition of a methyl group (e.g., 1-(3,4-difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane) may alter metabolic stability but reduces CNS penetration due to increased steric hindrance .

Pharmacological Profiles

Triple Reuptake Inhibitors
  • 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane derivatives (e.g., bicifadine hydrochloride) inhibit serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. They exhibit brain penetration (B/B > 4) and oral bioavailability >30% in preclinical models .
Aromatase Inhibitors
  • 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives (e.g., compound 1h) inhibit human placental aromatase with >140-fold potency over aminoglutethimide, showing promise in hormone-dependent cancer therapy .
Dopamine Reuptake Selectivity
  • (-)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane demonstrates high selectivity for DAT over SERT/NET, making it a candidate for treating addiction and Parkinson’s disease .

Clinical and Preclinical Development

  • Racemic Mixtures : Some compounds (e.g., racemic 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) are less potent than enantiopure forms, underscoring the importance of stereochemical optimization .
  • Prodrug Potential: Glycosylated derivatives and salts (e.g., hydrochloride) improve solubility and pharmacokinetics .

Biological Activity

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane (CAS No. 86215-23-8) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the biological properties of organic compounds, making this compound a candidate for various pharmacological applications.

  • Molecular Formula : C12H12F3N
  • Molecular Weight : 227.23 g/mol
  • Physical State : Solid
  • Melting Point : Not specified in available data
  • Storage Conditions : Recommended at room temperature in a cool, dark place.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, cytotoxicity, and potential as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl moiety exhibit significant antimicrobial effects. In vitro studies have shown that related compounds demonstrate activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported minimum inhibitory concentrations (MICs) for similar compounds around 25.9 µM against S. aureus, indicating bactericidal properties as well .

CompoundMIC (µM)Bactericidal Activity
This compound25.9Yes
Other CF3-containing compoundsVariedYes

Cytotoxicity and Cell Viability

In vitro assays assessing cell viability have shown that certain derivatives of the compound can significantly reduce cell viability in bacterial cultures, suggesting potential cytotoxic effects against pathogenic strains . The MTT assay results indicated that exposure to MIC values led to a decrease in viability below the critical threshold of 70% for S. aureus, confirming its effectiveness as an antimicrobial agent.

Anti-inflammatory Potential

The compound's ability to modulate inflammatory responses has also been investigated. Some studies suggest that the presence of electron-withdrawing groups like trifluoromethyl can influence the anti-inflammatory activity by affecting transcription factors such as NF-κB . This modulation could provide insights into developing therapeutic agents targeting inflammatory diseases.

Case Studies

Several case studies have highlighted the relevance of trifluoromethyl-containing compounds in drug development:

  • Study on Antimicrobial Efficacy : A detailed investigation into the efficacy of various CF3-containing compounds revealed promising results against resistant strains of bacteria, showcasing their potential as new antimicrobial agents.
  • Cytotoxicity Assays : Research involving MTT assays demonstrated that specific analogs of this compound could effectively inhibit bacterial growth, suggesting pathways for further exploration in pharmaceutical applications.

Q & A

Q. How can researchers optimize the synthesis of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane to improve yield and purity?

Methodological Answer:

  • Employ DoE (Design of Experiments) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a central composite design can reduce the number of trials while accounting for interactions between variables .
  • Use HPLC or GC-MS to monitor reaction progress and purity. For trifluoromethyl-substituted compounds, fluorinated solvents like hexafluoroisopropanol may enhance solubility and reduce side reactions .

Q. What spectroscopic techniques are most effective for structural elucidation of this bicyclic compound?

Methodological Answer:

  • Combine X-ray crystallography (for absolute stereochemistry) with 2D NMR (e.g., 1^1H-13^{13}C HSQC, NOESY) to resolve bicyclic ring conformation and substituent orientation. The trifluoromethyl group’s strong electron-withdrawing effect necessitates 19^{19}F NMR to confirm substitution patterns .
  • IR spectroscopy can identify strained ring vibrations (e.g., C-N stretching in the azabicyclo system) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Use in vitro assays targeting GPCRs or ion channels, as azabicyclo scaffolds are common in CNS therapeutics. Include positive controls (e.g., known ligands for NMDA receptors) and measure IC50_{50} values via fluorescence-based calcium flux assays .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (1R,5S)-configured azabicyclo[3.1.0]hexane core?

Methodological Answer:

  • Utilize chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopropane ring formation. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column .
  • Computational modeling (DFT) can predict transition-state energies to guide catalyst selection .

Q. How do researchers reconcile discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Perform meta-analysis with standardized normalization (e.g., % inhibition at 10 μM) and assess variables like cell line viability (MTT assays) or assay buffer pH. Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Investigate solvatomorphism : Crystalline vs. amorphous forms of the compound may exhibit differing solubility and activity .

Q. What computational approaches predict metabolic stability of the trifluoromethylphenyl moiety?

Methodological Answer:

  • Run QSAR models (e.g., MetaSite) to identify likely CYP450 oxidation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH), quantifying half-life via LC-MS/MS .

Q. How can environmental fate studies be designed for lab-scale waste containing this compound?

Methodological Answer:

  • Use HPLC-TOF-MS to track degradation products in simulated wastewater under UV irradiation or ozonation. Assess ecotoxicity via Daphnia magna acute immobilization tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

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